1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL
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Overview
Description
1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL is an organic compound with a complex structure, characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of a hydroxyl group to the amine, which can be achieved through various methods, including hydrolysis or the use of a suitable hydroxylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Amino-1-(4-methoxyphenyl)propan-2-OL: Similar structure but lacks the chloro group.
1-Amino-1-(4-chlorophenyl)propan-2-OL: Similar structure but lacks the methoxy group.
1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL is unique due to the presence of both chloro and methoxy groups on the aromatic ring. This combination of functional groups can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14ClNO2 |
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Molecular Weight |
215.67 g/mol |
IUPAC Name |
1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3 |
InChI Key |
RBPSTBRJXKDLFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)Cl)OC)N)O |
Origin of Product |
United States |
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